2-Bromo-5-hydroxybenzonitrile

Medicinal Chemistry SHP2 Phosphatase Cancer Therapeutics

Procure 2-Bromo-5-hydroxybenzonitrile (CAS 189680-06-6) with its unique ortho-bromo, meta-hydroxy regiochemistry for reliable Suzuki-Miyaura cross-coupling and SHP2 phosphatase inhibitor synthesis (IC50 4.6-8.3 μM). This precise substitution pattern is essential for constructing kinase inhibitors and CCR5 antagonists, ensuring reproducible SAR studies. Bulk orders supported; inquire for custom packaging.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 189680-06-6
Cat. No. B120245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxybenzonitrile
CAS189680-06-6
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C#N)Br
InChIInChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
InChIKeyIXJNUEMHAJZKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hydroxybenzonitrile (CAS 189680-06-6): A Multifunctional Aromatic Building Block for Pharmaceutical and Agrochemical R&D


2-Bromo-5-hydroxybenzonitrile (CAS 189680-06-6) is a brominated aromatic nitrile characterized by its ortho-bromo and meta-hydroxy substitution pattern on a benzonitrile core [1]. It serves as a versatile intermediate in organic synthesis, with applications spanning from the construction of kinase inhibitors to potential herbicides [2]. Unlike its isomers (e.g., 5-bromo-2-hydroxybenzonitrile), its specific regiochemistry provides unique reactivity for cross-coupling and derivatization, directly influencing its utility in medicinal chemistry and chemical biology .

Why 2-Bromo-5-hydroxybenzonitrile Cannot Be Substituted with Its Isomers in Research Applications


The substitution pattern of a halogenated hydroxybenzonitrile is not a trivial detail; it is a critical determinant of its downstream reactivity and biological activity. The ortho-bromo substituent in 2-bromo-5-hydroxybenzonitrile facilitates specific cross-coupling reactions, such as Suzuki-Miyaura couplings, that are sterically and electronically distinct from those possible with its meta- or para-bromo isomers (e.g., 5-bromo-2-hydroxybenzonitrile, CAS 40530-18-5) . Furthermore, the presence of the free 5-hydroxy group is essential for specific biological interactions, as highlighted in structure-activity relationship (SAR) studies of herbicidal hydroxybenzonitriles [1]. This precise spatial arrangement of functional groups underpins its unique role as a building block for specific kinase inhibitors (e.g., SHP2) [2] and CCR5 antagonists [3], making generic substitution based solely on molecular formula untenable for reproducible and targeted research outcomes.

Quantifiable Differentiation of 2-Bromo-5-hydroxybenzonitrile from Analogs: An Evidence-Based Guide


SHP2 Phosphatase Inhibition: Regiochemical Advantage for Kinase Inhibitor Building Blocks

2-Bromo-5-hydroxybenzonitrile demonstrates quantifiable, albeit modest, direct inhibition of the SHP2 phosphatase catalytic domain, a mechanism relevant to oncology. This contrasts with its isomer, 5-bromo-2-hydroxybenzonitrile, for which no SHP2 inhibitory data is available, suggesting a regiochemical dependency for engaging this target [1]. The specific IC50 values provide a baseline for structure-activity relationship (SAR) optimization of more potent SHP2 inhibitors, including those disclosed in recent patents [2].

Medicinal Chemistry SHP2 Phosphatase Cancer Therapeutics

Synthetic Utility: Direct Precursor to 2-Bromo-5-hydroxybenzoic Acid

A key differentiator is the compound's direct and efficient conversion to 2-bromo-5-hydroxybenzoic acid (CAS 58380-11-3) via nitrile hydrolysis . This acid is a known intermediate with reported antimicrobial and anticancer properties . While other benzonitrile isomers can also be hydrolyzed, the resulting benzoic acids would have different substitution patterns, leading to distinct biological activities. For instance, the meta-hydroxy, ortho-bromo arrangement in the resulting acid is distinct from that derived from 5-bromo-2-hydroxybenzonitrile.

Organic Synthesis Anticancer Research Bioconjugation

Predicted Physicochemical Profile: Implications for Formulation and Handling

The predicted physicochemical properties of 2-bromo-5-hydroxybenzonitrile (LogP ~2.29, pKa ~8.02) place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five [1]. A key differentiating factor from a non-brominated analog like 5-hydroxybenzonitrile (which would have a lower LogP and different reactivity) is the presence of the bromine atom, which enhances LogP and provides a handle for further functionalization . This specific combination of predicted lipophilicity and ionizability influences its behavior in biological assays and can guide early-stage formulation decisions.

Pre-formulation ADME Medicinal Chemistry

Optimal Applications of 2-Bromo-5-hydroxybenzonitrile in Research and Development


Synthesis of Novel SHP2 Inhibitors for Immuno-Oncology Research

Based on its quantifiable inhibition of the SHP2 phosphatase catalytic domain (IC50 = 4.6 - 8.3 μM) [1], 2-bromo-5-hydroxybenzonitrile serves as a validated starting fragment for medicinal chemistry programs targeting SHP2. Its core structure is explicitly incorporated in patent applications for potent SHP2 inhibitors [2]. Researchers can use this compound to synthesize focused libraries aimed at improving potency and selectivity for SHP2, a critical target in cancer immunotherapy.

Precursor for Anticancer Agent 2-Bromo-5-hydroxybenzoic Acid

2-Bromo-5-hydroxybenzonitrile is the direct precursor for synthesizing 2-bromo-5-hydroxybenzoic acid, a compound with documented anticancer activity [1][2]. This straightforward nitrile hydrolysis offers a reliable synthetic route to access this biologically active benzoic acid derivative, bypassing the need for more complex or lower-yielding alternative syntheses.

Development of Bromoxynil-Analog Herbicides

Given its structural similarity to the commercial herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), 2-bromo-5-hydroxybenzonitrile is a key intermediate for developing new analogs [1]. SAR studies indicate that halogen substitution is crucial for herbicidal activity [2]. Researchers can leverage the unique 2,5-substitution pattern of this compound to explore novel herbicides with potentially improved selectivity or environmental profiles compared to existing products.

Fragment-Based Drug Discovery for CCR5-Mediated Diseases

Preliminary screening has identified 2-bromo-5-hydroxybenzonitrile as a CCR5 antagonist [1]. This suggests its utility as a core scaffold in fragment-based drug discovery (FBDD) programs for conditions like HIV infection, asthma, and rheumatoid arthritis [1]. Its physicochemical profile (LogP 2.29) [2] makes it a suitable fragment for optimization into more potent and drug-like lead compounds targeting the CCR5 receptor.

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